molecular formula C25H22Cl2N4OS B11092755 2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B11092755
M. Wt: 497.4 g/mol
InChI Key: DTIAGIZSWGXWOJ-UHFFFAOYSA-N
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Description

2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a complex organic compound featuring a triazole ring, dichlorophenyl, and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfanyl Group: The triazole intermediate is then reacted with thiol compounds under controlled conditions to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the acylation of the sulfanyl-triazole intermediate with an acetic acid derivative in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the dichlorophenyl group, potentially altering the compound’s electronic properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents under controlled temperature and pressure conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Triazole Derivatives: From reduction reactions.

    Functionalized Aromatic Compounds: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The triazole ring is known for its bioactivity, making these compounds candidates for drug development.

Medicine

Medicinal chemistry explores this compound for its potential therapeutic properties. It may exhibit antifungal, antibacterial, or anticancer activities, depending on its specific structural modifications.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide exerts its effects involves interactions with specific molecular targets. The triazole ring can bind to metal ions or active sites in enzymes, altering their activity. The dichlorophenyl and dimethylphenyl groups contribute to the compound’s overall hydrophobicity and electronic properties, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide lies in its specific substitution pattern on the triazole ring and the presence of both dichlorophenyl and dimethylphenyl groups. These structural features confer distinct electronic and steric properties, making it a valuable compound for targeted applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C25H22Cl2N4OS

Molecular Weight

497.4 g/mol

IUPAC Name

2-[[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C25H22Cl2N4OS/c1-15-5-9-19(10-6-15)31-24(20-11-8-18(26)13-21(20)27)29-30-25(31)33-14-23(32)28-22-12-16(2)4-7-17(22)3/h4-13H,14H2,1-3H3,(H,28,32)

InChI Key

DTIAGIZSWGXWOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)C)C)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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